Product packaging for 4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol(Cat. No.:CAS No. 80200-18-6)

4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol

Cat. No.: B14435763
CAS No.: 80200-18-6
M. Wt: 191.19 g/mol
InChI Key: GVMUHSDQHXXBME-UHFFFAOYSA-N
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Description

4-[(1H-1,2,3-Triazol-1-yl)methoxy]phenol is a synthetic phenolic compound incorporating the 1,2,3-triazole pharmacophore, a privileged scaffold in medicinal chemistry known for its stability and ability to engage in key hydrogen bonding interactions with biological targets . This structural motif is of significant interest in the design of new bioactive molecules and chemical probes. Research Applications and Biological Evaluation The core structure of this compound is closely related to several chemotypes investigated for their potential therapeutic effects. Research on analogous 1,2,3-triazole derivatives has demonstrated promising antimicrobial activity against a range of bacteria and fungi . Furthermore, hybrid molecules featuring the 1,2,3-triazole ring have been studied as potential anticancer agents , with some acting as potent steroid sulfatase (STS) inhibitors for the treatment of hormone-dependent cancers like breast cancer . The triazole ring is also a key component in compounds evaluated for anti-inflammatory activity and enzyme inhibition , such as the inhibition of the carbonic anhydrase-II enzyme . Chemical Synthesis and Features This compound can be efficiently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction known for its high efficiency and regioselectivity in aqueous or benign solvents . The 1,2,3-triazole ring formed in this process is metabolically stable and can serve as a bioisostere for amide bonds or other functional groups, making it a versatile building block in drug discovery and chemical biology . For Research Use Only This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B14435763 4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol CAS No. 80200-18-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80200-18-6

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

4-(triazol-1-ylmethoxy)phenol

InChI

InChI=1S/C9H9N3O2/c13-8-1-3-9(4-2-8)14-7-12-6-5-10-11-12/h1-6,13H,7H2

InChI Key

GVMUHSDQHXXBME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OCN2C=CN=N2

Origin of Product

United States

Synthetic Methodologies for 4 1h 1,2,3 Triazol 1 Yl Methoxy Phenol and Its Structural Analogues

Retrosynthetic Strategies Towards the 4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol Framework

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, providing a blueprint for its synthesis. amazonaws.comairitilibrary.com For this compound, two primary retrosynthetic disconnections are logical.

Route A involves the disconnection of the ether bond (C-O disconnection). This suggests a nucleophilic substitution reaction, such as the Williamson ether synthesis, between a phenoxide precursor and an electrophile containing the triazole-methanol moiety. This approach would involve the pre-synthesis of 1-(chloromethyl)-1H-1,2,3-triazole or a related tosylate, which would then be reacted with hydroquinone (B1673460) or a protected 4-hydroxyphenol derivative.

Route B focuses on disconnecting the bonds that form the 1,2,3-triazole ring. This points towards a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. amazonaws.com This is the most common and convergent approach. In this strategy, the ether linkage is formed first. For instance, 4-hydroxyphenol can be converted to 4-(prop-2-yn-1-yloxy)phenol, which then undergoes a cycloaddition with an azide source (like azidomethyltrimethylsilane) to form the triazole ring. Alternatively, an azide-containing phenol (B47542) ether, such as 4-(azidomethoxy)phenol, could be reacted with acetylene. The former pathway is generally more prevalent due to the stability and accessibility of the propargylated phenol precursor.

These two fundamental strategies dictate the order of bond construction and the choice of specific synthetic reactions detailed in the following sections.

Construction of the 1,2,3-Triazole Moiety via Azide-Alkyne Cycloaddition

The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne is the most prominent method for constructing the 1,2,3-triazole ring. nih.gov While the thermal reaction often leads to a mixture of 1,4- and 1,5-disubstituted regioisomers, catalytic versions have been developed to provide excellent control over the reaction's outcome. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. nih.govbeilstein-journals.org This reaction provides exclusive access to 1,4-disubstituted 1,2,3-triazoles with high yields and under mild reaction conditions. nih.govnih.gov The reaction is highly reliable and tolerates a wide variety of functional groups, making it exceptionally suitable for complex molecule synthesis. nsf.gov

The catalytic cycle involves the in situ formation of a copper(I) acetylide, which then reacts with the azide. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate. nih.gov

For the synthesis of the this compound framework, a typical CuAAC approach would involve reacting a precursor like 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) with an appropriate azide in the presence of a Cu(I) source. researchgate.net The resulting aldehyde could then be converted to the target phenol.

Table 1: Examples of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conditions

Copper SourceReducing Agent/LigandSolventTemperatureKey Feature
CuSO₄·5H₂OSodium AscorbatetBuOH/H₂O or DMFRoom TemperatureStandard, highly reliable "click" conditions. nih.govresearchgate.net
CuINone (or base like DIPEA)DMF, THF, CH₃CNRoom Temp. to 80 °CDirect use of Cu(I) salt, no reducing agent needed. nih.gov
Cu(OAc)₂Sodium AscorbateCH₂Cl₂/H₂ORoom TemperatureEffective for various substrates.
Copper NanoparticlesNoneWater or PEGRoom Temp. to 100 °CHeterogeneous catalysis, allows for easy catalyst removal and recycling. nih.gov

While CuAAC is highly effective, the potential toxicity of residual copper limits its use in certain biological applications. chempep.comresearchgate.net This has driven the development of copper-free click chemistry. wikipedia.org

The most prominent non-copper catalyzed method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.comlumiprobe.com This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides at physiological temperatures without the need for a catalyst. lumiprobe.com The driving force for the reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. chempep.com However, the synthesis of these strained alkynes can be complex and they are significantly larger than terminal alkynes, which can be a drawback. wikipedia.org

Another approach is the use of microwave irradiation, which can promote the thermal Huisgen cycloaddition, often reducing reaction times and improving yields without a metal catalyst. nih.gov This method, however, may still result in a mixture of regioisomers. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is another alternative that notably yields the 1,5-disubstituted triazole regioisomer, offering a complementary strategy to CuAAC. nih.gov

Formation of the Phenol Ether Linkage in this compound Precursors

The ether bond is a key structural element of the target molecule. Its formation can be achieved before or after the triazole ring is constructed, using several well-established methodologies.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.org The reaction involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide or sulfonate. masterorganicchemistry.comyoutube.com

In the context of synthesizing precursors for this compound, this method is highly applicable. For example, 4-hydroxyphenol can be deprotonated with a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) to form the corresponding phenoxide. gordon.edu This phenoxide can then be reacted with an alkylating agent such as propargyl bromide to yield 4-(prop-2-yn-1-yloxy)phenol, a key intermediate for a subsequent CuAAC reaction. nih.gov

The success of the Williamson synthesis depends on the nature of the alkylating agent. Primary halides are ideal, as secondary and tertiary halides are prone to elimination side reactions. wikipedia.org

Table 2: Common Reagents for Williamson Ether Synthesis of Phenolic Precursors

Phenolic SubstrateBaseAlkylating AgentSolvent
4-Hydroxyphenol (Hydroquinone)K₂CO₃Propargyl bromideAcetone, DMF
4-HydroxybenzaldehydeNaOHPropargyl chlorideDMF, Acetonitrile
4-MethoxyphenolNaH1-(Chloromethyl)-1H-1,2,3-triazoleTHF, DMF
PhenolCs₂CO₃Propargyl tosylateAcetonitrile

Modern organic synthesis offers powerful alternatives to the Williamson ether synthesis through transition-metal-catalyzed cross-coupling reactions. These methods can form C-O bonds under different conditions and can sometimes offer better functional group tolerance or overcome limitations of the SN2 pathway.

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. Modern variations of this reaction often use copper nanoparticles (CuO-NPs) or specific copper-ligand complexes, which can facilitate the reaction at lower temperatures and without the need for strong bases. researchgate.net

The Buchwald-Hartwig amination methodology has been extended to C-O bond formation. This palladium-catalyzed reaction couples aryl halides or triflates with alcohols and phenols. nih.gov These reactions typically employ a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., dppf) to facilitate the catalytic cycle. scirp.org While highly effective, the cost of palladium and the ligands can be a consideration. Nickel and iron-based catalysts have also been developed as more economical alternatives for the cross-coupling of phenol derivatives. researchgate.netacs.org These methods provide a robust and versatile toolkit for constructing the phenol ether linkage in complex molecules. nih.gov

Advanced Synthetic Approaches and Reaction Condition Optimization

The synthesis of this compound and its analogues has benefited significantly from the adoption of advanced methodologies that align with the principles of green chemistry. These approaches focus on improving reaction efficiency, reducing waste, and minimizing the use of hazardous materials. Key advancements include the use of aqueous media, solvent-free conditions, and energy-efficient techniques like microwave and ultrasound irradiation. nih.govjournalijsra.com

Aqueous Media and Solvent-Free Methodologies

The development of synthetic protocols in aqueous media or under solvent-free conditions represents a significant step towards environmentally benign chemical processes. Water is an ideal solvent for green chemistry due to its non-toxicity, availability, and safety. consensus.app

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is particularly well-suited to aqueous systems. acs.org This reaction is often used to form the 1,2,3-triazole ring and can be employed for synthesizing derivatives in water, sometimes with the aid of co-solvents to improve substrate solubility. consensus.appbeilstein-journals.org For instance, the synthesis of 1,4-disubstituted 1,2,3-triazoles can be efficiently carried out in water, which can enhance reaction rates and simplify product purification. acs.org Catalyst systems, such as copper nanoparticles on charcoal or novel nanoreactors, have been developed to be highly effective in aqueous media, offering high yields, excellent regioselectivity, and the potential for catalyst recycling. consensus.app

Solvent-free, or solid-state, synthesis is another green alternative that reduces waste and eliminates the need for potentially toxic organic solvents. nih.gov Mechanochemistry, utilizing techniques like ball-milling, has emerged as a powerful solvent-free method for triazole synthesis. researchgate.net In this approach, mechanical energy is used to initiate chemical reactions between solid reactants. A one-pot, solvent-free synthesis of 1,2,3-triazole derivatives has been developed using a Cu/Al2O3 catalyst under ball-milling conditions. This method involves the three-component coupling of alkyl halides, sodium azide, and terminal alkynes, where the azide is generated in situ, thus avoiding the handling of a potentially hazardous intermediate. researchgate.net The product can often be isolated by a simple wash, eliminating the need for chromatographic purification. researchgate.net

Table 1: Comparison of Aqueous and Solvent-Free Synthetic Methods for 1,2,3-Triazole Derivatives

MethodCatalyst/PromoterSolventKey AdvantagesTypical YieldsReference(s)
Aqueous Synthesis (CuAAC) Copper NanoparticlesWaterHigh regioselectivity, catalyst recyclability, environmentally friendly.High to excellent consensus.app
Water-Mediated Cycloaddition None (Catalyst-free)WaterAvoids transition metal catalysts, simple procedure.Good to excellent beilstein-journals.org
Solvent-Free Ball-Milling Cu/Al2O3NoneAvoids organic solvents, simple work-up, in situ azide formation.High researchgate.net

Microwave and Ultrasound-Assisted Synthetic Protocols

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including 1,2,3-triazoles. mdpi.com These techniques can dramatically reduce reaction times, increase product yields, and improve energy efficiency compared to conventional heating methods. mdpi.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation accelerates chemical reactions by direct interaction with polar molecules, leading to rapid and uniform heating. rsc.org This technology has been successfully applied to the multi-component synthesis of complex molecules incorporating the 1,2,3-triazole core. For example, a microwave-assisted, Cu(I)-catalyzed, three-component reaction has been developed for the synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles, a structural analogue of the target compound. beilstein-journals.orgd-nb.info In this protocol, the reaction of a phenylazide, a propargyloxybenzaldehyde, and a 1,2-diaminobenzene in the presence of a copper catalyst and a reductant under microwave irradiation resulted in excellent yields in a matter of minutes, compared to several hours required under conventional heating. beilstein-journals.orgias.ac.in

Table 2: Microwave-Assisted vs. Conventional Synthesis of a Triazole-Benzimidazole Hybrid beilstein-journals.org

MethodReaction TimeYield
Microwave Irradiation 15 min95%
Conventional Heating 12 h91%

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. nih.govnih.gov This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. acs.org Ultrasound-assisted synthesis of 1,2,3-triazoles, often via the CuAAC reaction, can be performed in green solvents like water at room or slightly elevated temperatures. acs.orgnih.govnih.gov The use of sonication has been shown to reduce reaction times and increase yields in the synthesis of various diaryl sulfone-coupled 1,2,3-triazoles. nih.gov Furthermore, eco-friendly catalysts composed of natural biopolymers have been designed to facilitate click chemistry under ultrasonic conditions, offering high efficiency and catalyst recyclability. nih.govresearchgate.net

Table 3: Effect of Ultrasound Irradiation on the Synthesis of Diaryl Sulfone-Triazoles nih.gov

Synthesis MethodKey FeaturesAdvantages
Ultrasound-Assisted Benign solvents, one-pot reactionReduced reaction time, increased yields, safe in situ azide formation.
Conventional Same conditions without sonicationLonger reaction times, lower yields.

Advanced Spectroscopic and Diffraction Based Characterization of 4 1h 1,2,3 Triazol 1 Yl Methoxy Phenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

Unambiguous Assignment of Proton (¹H) and Carbon (¹³C) Resonances

The ¹H NMR spectrum of a 4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol derivative allows for the identification of all unique proton environments in the molecule. The spectrum is expected to show distinct signals for the protons on the triazole ring, the methylene (B1212753) bridge, the phenol (B47542) ring, and the hydroxyl group.

Similarly, the ¹³C NMR spectrum reveals the chemical shifts of each carbon atom. The signals for the aromatic carbons of the phenol and triazole rings appear in the downfield region, while the methylene bridge carbon is observed at a higher field. Data from related compounds, such as 4-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-phenol, show the triazole CH proton at a chemical shift (δ) of 9.19 ppm and the phenolic OH proton at 9.70 ppm. nih.gov Aromatic protons typically appear between 6.89 and 8.07 ppm. nih.gov For the carbon skeleton, triazole carbons are observed around 121.4 and 148.3 ppm, while phenolic carbons are seen between 116.2 and 158.2 ppm. nih.gov

AssignmentExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Typical Multiplicity / Coupling
Triazole H-4~8.0 - 8.5~120 - 125Singlet (s)
Triazole H-5~7.7 - 8.0~130 - 145Singlet (s)
-O-CH₂-N-~5.2 - 5.5~60 - 75Singlet (s)
Phenol H (ortho to -OCH₂)~6.9 - 7.2~115 - 120Doublet (d)
Phenol H (meta to -OCH₂)~6.7 - 6.9~115 - 118Doublet (d)
Phenol -OH~9.5 - 10.0 (variable)-Broad Singlet (br s)
Phenol C (ipso to -OCH₂)-~150 - 155-
Phenol C (ipso to -OH)-~155 - 160-

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides essential information, 2D NMR techniques are indispensable for confirming the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between the ortho and meta protons on the phenol ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹J-coupling). This technique would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds (²J and ³J-coupling). Key HMBC correlations would include those from the methylene (-CH₂-) protons to the triazole carbon and the ipso-carbon of the phenol ring, unambiguously confirming the ether linkage between the two ring systems. researchgate.net

2D NMR TechniqueExpected Key CorrelationInformation Gained
COSYPhenol H (ortho) ↔ Phenol H (meta)Confirms connectivity of aromatic protons.
HSQC-OCH₂- (¹H) ↔ -OCH₂- (¹³C)Confirms direct C-H bond of the methylene bridge.
HMBC-OCH₂- (¹H) ↔ Triazole C-5Confirms N-CH₂ linkage.
HMBC-OCH₂- (¹H) ↔ Phenol C (ipso to -OCH₂)Confirms O-CH₂ linkage.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. For this compound (C₉H₉N₃O₂), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated. Experimental measurement of this value allows for confident confirmation of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. For instance, the calculated exact mass for C₉H₉N₃O₂ is 191.0695, and its protonated form [M+H]⁺ is 192.0767. nih.gov HRMS analysis of related triazole derivatives consistently shows deviations between calculated and found masses of less than 5 ppm, demonstrating the technique's accuracy. nih.govsemanticscholar.orgmdpi.com

IonMolecular FormulaCalculated m/zFound m/z (Hypothetical)Deviation (ppm)
[M+H]⁺C₉H₁₀N₃O₂⁺192.07675192.0765-1.3
[M+Na]⁺C₉H₉N₃NaO₂⁺214.05870214.0584-1.4

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

IR Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band for the phenolic O-H stretch, typically in the range of 3200-3600 cm⁻¹. Other key absorptions include C-H stretches for the aromatic rings (above 3000 cm⁻¹) and the methylene bridge (below 3000 cm⁻¹), C=C and C=N/N=N stretching vibrations from the aromatic and triazole rings (1400-1650 cm⁻¹), and strong C-O stretching bands for the ether linkage (1200-1300 cm⁻¹). rsc.orgrsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the aromatic rings often produce strong and sharp signals, making it useful for analyzing the skeletal structure. Bands related to the triazole ring deformation are also observable. researchgate.netresearchgate.net

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueIntensity
O-H stretch (Phenol)3200 - 3600IRStrong, Broad
Aromatic C-H stretch3000 - 3100IR, RamanMedium
Aliphatic C-H stretch (-CH₂-)2850 - 2960IR, RamanMedium
C=C / C=N stretch (Ring)1400 - 1650IR, RamanMedium to Strong
C-O stretch (Ether)1200 - 1300IRStrong

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the molecular structure in the solid state by mapping electron density from the diffraction of X-rays by a single crystal. This technique reveals precise bond lengths, bond angles, and torsion angles. nih.gov For derivatives of this compound, a crystal structure would confirm the planarity of the triazole and phenol rings and determine the dihedral angle between them. nih.govmdpi.com

ParameterTypical Value / Observation for Triazole DerivativesReference
Crystal SystemMonoclinic or Triclinic mdpi.com
N(1)–N(2) Bond Length~1.34 - 1.36 Å nih.gov
N(2)–N(3) Bond Length~1.29 - 1.31 Å nih.gov
Dihedral Angle (Triazole-Phenol)Variable, influences packing nih.gov
Primary Intermolecular InteractionO-H···N Hydrogen Bonding nih.gov
Secondary Interactionsπ–π stacking, C-H···O mdpi.com

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis of Chiral Analogues

The parent compound, this compound, is achiral. However, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for analyzing chiral analogues. Chirality could be introduced, for example, by adding a stereocenter to a substituent on either ring or by creating an atropisomeric system where rotation between the rings is hindered. rsc.orgrsc.org

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) in the region of UV-Vis absorbance, which are characteristic of the molecule's absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

For a chiral triazole derivative, the CD spectrum could be used to determine its enantiomeric excess or assign its absolute configuration by comparing the experimental spectrum with that predicted by theoretical DFT calculations. nih.gov In some cases, complexation with a metal ion can be used to enhance the CD signal, facilitating high-throughput analysis of enantiopurity. rsc.orgresearchgate.net

Computational Chemistry and Molecular Modeling of 4 1h 1,2,3 Triazol 1 Yl Methoxy Phenol

Electronic Structure and Reactivity Profiling via Quantum Chemical Methods

No specific studies employing quantum chemical methods to profile the electronic structure and reactivity of 4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol were identified.

There are no available research findings that utilize Density Functional Theory to determine the molecular geometry or map the electrostatic potential surfaces of this compound.

A Frontier Molecular Orbital (FMO) analysis, which is crucial for predicting the chemical reactivity of a molecule, has not been reported for this compound.

Information regarding the electronic excitations and predicted spectroscopic properties of this compound, which would be determined through Time-Dependent DFT calculations, is not present in the current body of scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

No studies were found that have performed conformational analysis or molecular dynamics simulations to understand the dynamic behavior and stable conformations of this compound.

Molecular Docking and Binding Energy Calculations with Macromolecular Targets

There is no published research detailing molecular docking studies or binding energy calculations for this compound with any macromolecular targets.

Consequently, without molecular docking studies, there are no predictions available for the ligand-receptor interactions or potential binding modes of this compound.

Assessment of Binding Affinity and Specificity

Information regarding the binding affinity and specificity of this compound, as determined through computational methods such as molecular docking and molecular dynamics simulations, is not presently available in published research. Such studies are crucial for predicting the potential of a compound to interact with a specific biological target, like an enzyme or a receptor, and for understanding the selectivity of this interaction. The binding affinity, often quantified by metrics like binding energy (e.g., in kcal/mol), and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of a target protein are fundamental to predicting a compound's potential biological activity. However, no specific data tables or detailed findings for this compound have been reported.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) studies for this compound have not been documented in the scientific literature. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the development of a statistical model to predict the activity of new compounds. SMR studies further aim to elucidate the mechanistic aspects of these relationships. The absence of such studies for this compound means that no predictive models or detailed mechanistic insights derived from its specific structural features are currently available.

Investigation of Intermolecular Interactions and Supramolecular Chemistry Involving 4 1h 1,2,3 Triazol 1 Yl Methoxy Phenol Analogues

Non-Covalent Interactions: Hydrogen Bonding, π-π Stacking, and Cation-π Interactions

The supramolecular chemistry of 4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol analogues is dominated by a range of non-covalent interactions. Hydrogen bonding is a primary directional force, with the phenolic hydroxyl group acting as a proficient hydrogen bond donor and the nitrogen atoms of the triazole ring serving as acceptors. This interplay often leads to the formation of well-defined one-, two-, or three-dimensional networks in the solid state.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenol (B47542) and triazole rings contribute significantly to the stability of the crystal packing. These interactions occur when the aromatic rings align in a parallel or offset fashion, leading to attractive forces. The electron-rich nature of the triazole ring also allows for cation-π interactions, where a cation is attracted to the face of the aromatic system. These varied non-covalent forces work in concert to direct the self-assembly of these molecules into complex and ordered structures.

Interaction TypeParticipating GroupsDescription
Hydrogen Bonding Phenolic -OH, Triazole N atomsThe hydroxyl group donates a proton to the nitrogen acceptors on the triazole ring, forming strong directional bonds that guide molecular assembly.
π-π Stacking Phenol ring, Triazole ringParallel or offset stacking of the aromatic rings leads to stabilizing electrostatic and van der Waals forces.
Cation-π Interactions Triazole ring, CationsThe electron-rich π-system of the triazole ring can interact favorably with cations, contributing to the overall stability of supramolecular structures.

Chelation and Coordination with Metal Centers via Triazole Nitrogen Atoms

The nitrogen atoms of the 1,2,3-triazole ring in this compound and its derivatives are effective ligands for a wide array of metal ions. The N2 and N3 atoms of the triazole ring can act as a chelating unit, binding to a single metal center to form a stable five-membered ring. Alternatively, the triazole can act as a bridging ligand, coordinating to two different metal centers and facilitating the formation of coordination polymers and metal-organic frameworks (MOFs).

The coordination of metal ions to the triazole moiety can significantly influence the electronic properties and reactivity of the entire molecule. This has led to the development of novel catalysts, magnetic materials, and luminescent sensors. The specific coordination geometry and the resulting properties of the metal complex are highly dependent on the nature of the metal ion, the substituents on the triazole and phenol rings, and the reaction conditions.

Design and Synthesis of Supramolecular Assemblies Utilizing the Triazole-Phenol Motif

The predictable and robust nature of the non-covalent and coordination interactions involving the triazole-phenol motif has been exploited in the rational design and synthesis of a variety of supramolecular assemblies. By modifying the substituents on the core structure, researchers can fine-tune the interactions to create architectures with specific topologies and functions.

The combination of a hydrogen-bond-donating phenol and a metal-coordinating triazole makes these compounds excellent candidates for anion recognition and sensing. The phenol group can form hydrogen bonds with anions, while the triazole can either act as an additional hydrogen bond acceptor or coordinate to a metal center that serves as a Lewis acidic binding site. This cooperative binding often leads to a measurable signal, such as a change in color or fluorescence, upon anion binding.

For instance, receptors incorporating the this compound scaffold have demonstrated selectivity for anions like fluoride (B91410) and acetate. The binding event perturbs the electronic structure of the molecule, resulting in a detectable spectroscopic response, which forms the basis for their use as chemical sensors.

The directional nature of the interactions involving the triazole-phenol unit has been harnessed to construct intricate supramolecular architectures such as macrocycles and pseudorotaxanes. By incorporating this motif into larger molecular frameworks, it is possible to create pre-organized cavities that can encapsulate guest molecules.

Mechanistic Studies of Biological Interactions for 4 1h 1,2,3 Triazol 1 Yl Methoxy Phenol Derivatives in Vitro

Enzyme Inhibition and Activation Mechanisms in vitro

Derivatives of 4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol have been the subject of numerous studies to elucidate their mechanisms of interaction with various enzymes. These investigations are crucial for understanding their potential therapeutic applications.

Interaction with Cytochrome P450 Enzymes (e.g., CYP51)

The triazole moiety is a well-known pharmacophore that can interact with the heme iron of cytochrome P450 enzymes. Specifically, the sterol 14α-demethylase enzyme (CYP51), a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, is a primary target for azole-based compounds. The nitrogen atoms in the 1,2,3-triazole ring can coordinate with the heme iron atom in the active site of CYP51, leading to the inhibition of its catalytic activity. This interaction is fundamental to the antifungal activity of many triazole-containing drugs. Molecular docking studies of various antifungal triazoles have shown that the 1,2,4-triazole (B32235) ring, and by extension the 1,2,3-triazole ring, interacts with the heme iron of Candida albicans Cyp51.

Inhibition of Other Key Enzymes (e.g., Carbonic Anhydrase, Steroid Sulfatase, Tyrosinase)

Research has demonstrated the inhibitory effects of this compound derivatives on a range of other significant enzymes.

Carbonic Anhydrase: Phenols are recognized as a class of carbonic anhydrase (CA) inhibitors. The inhibitory mechanism is believed to involve the binding of the phenol's hydroxyl group to the zinc ion in the enzyme's active site. Studies on various 1H-1,2,3-triazole analogs have shown moderate to potent inhibitory activity against carbonic anhydrase-II, with some derivatives exhibiting IC50 values in the micromolar range. For instance, certain 1H-1,2,3-triazole analogs have demonstrated potent activities with IC50 values ranging from 13.8 to 35.7 µM against bovine carbonic anhydrase-II.

Steroid Sulfatase: Steroid sulfatase (STS) is a crucial enzyme in the production of biologically active steroids and is a target for the treatment of hormone-dependent cancers. Non-steroidal STS inhibitors often feature a sulfamate (B1201201) group attached to a phenolic ring. Derivatives of 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate have been identified as potent STS inhibitors. For example, the compound 6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate (compound 3L) showed significant inhibition of STS activity, with a remaining activity of 7.98% at a 0.5 µM concentration and an IC50 value of 15.97 nM.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Several studies have reported on 1,2,3-triazole derivatives as tyrosinase inhibitors. For example, benzimidazole-1,2,3-triazole hybrids have shown effective inhibitory activity against mushroom tyrosinase, with some derivatives having IC50 values comparable to the standard inhibitor, kojic acid. Specifically, compounds 2-(4-((1-(3,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazole (6g) and 2-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazole (6h) exhibited IC50 values of 9.42 and 10.34 μM, respectively.

EnzymeDerivative ClassIC50 / Inhibition DataReference
Carbonic Anhydrase-II1H-1,2,3-triazole analogs13.8–35.7 µM
Steroid Sulfatase6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate derivativesIC50 = 15.97 nM (for compound 3L)
TyrosinaseBenzimidazole-1,2,3-triazole hybridsIC50 = 9.42 µM (for compound 6g)

Kinetic and Thermodynamic Characterization of Enzyme-Ligand Binding

Kinetic studies are essential for understanding the mechanism of enzyme inhibition. For tyrosinase, kinetic analysis of some benzimidazole-1,2,3-triazole hybrids has revealed a mixed-type inhibition pattern, indicating that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. Similarly, certain triazole derivatives have been identified as competitive or non-competitive inhibitors of tyrosinase. Molecular docking studies further support these findings by predicting the binding modes of these inhibitors within the enzyme's active site.

Molecular Interactions with Receptor Proteins and Ion Channels

The interaction of this compound derivatives extends beyond enzymes to other critical biological targets. Molecular docking studies have been employed to predict the binding of 1,2,4-triazole derivatives to proteins like the αvβ6 integrin, which is overexpressed in some tumor cells. These computational approaches help in understanding the potential for these compounds to act as targeted therapeutic agents.

In Vitro Cellular Studies: Mechanism of Action at the Cellular Level

To understand the biological effects of these compounds in a more complex biological system, in vitro cellular studies are conducted.

Investigation of Subcellular Localization and Target Engagement in Cell Lines

Fluorescently labeled azole probes have been used to investigate the uptake and subcellular distribution in Candida species. These studies have shown that such probes can localize to the endoplasmic reticulum, which is consistent with the location of their target enzyme, CYP51. In human cancer cell lines, such as pediatric brain tumor cells, fluorescent conjugates of 1,2,4-triazole derivatives have been used to visualize their uptake and distribution. Such studies are crucial for confirming that the compounds reach their intended intracellular targets.

Modulation of Intracellular Signaling Pathways.nih.gov

In vitro mechanistic studies have revealed that derivatives of this compound can exert their biological effects by modulating key intracellular signaling pathways. The dysregulation of these cascades, such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways, is fundamental to the pathophysiology of numerous diseases, including cancer and inflammatory conditions. nih.govnih.govnih.gov Research has focused on how synthetic compounds incorporating the 1,2,3-triazole scaffold can interfere with these pathways to elicit therapeutic effects.

Inhibition of NF-κB and MAPK Signaling

The NF-κB and MAPK signaling pathways are critical regulators of inflammatory responses. nih.govfrontiersin.org The MAPK family, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinases (ERK), works to transduce extracellular signals into cellular responses like gene expression, apoptosis, and differentiation. nih.govnih.gov The NF-κB pathway is pivotal in regulating the gene expression of pro-inflammatory cytokines and enzymes involved in perpetuating inflammation. nih.gov

Several studies have demonstrated that derivatives containing the 1,2,3-triazole moiety can effectively suppress these pro-inflammatory pathways. For instance, certain pterostilbene (B91288) derivatives incorporating a 1H-1,2,3-triazole structure were found to exert significant anti-inflammatory activity by blocking the activation of the NF-κB/MAPK signaling cascade in lipopolysaccharide (LPS)-stimulated cells. nih.gov Mechanistic investigations confirmed that these compounds could inhibit the phosphorylation of essential proteins within both the MAPK and NF-κB pathways. nih.gov Similarly, other triazole derivatives have been shown to play an anti-inflammatory role by inhibiting NF-κB activation and MAPK phosphorylation, highlighting a common mechanism of action for this class of compounds. frontiersin.orgmdpi.com

Derivative ClassCell LineSignaling PathwayKey Mechanistic Findings
Pterostilbene-1H-1,2,3-triazole hybridsRAW264.7 MacrophagesNF-κB/MAPKInhibited LPS-induced phosphorylation of key proteins in both pathways, blocking their activation. nih.gov
1,2,4-Triazole DerivativesBV2 cellsMAPK/NF-κBShown to inhibit NF-κB activation and MAPK phosphorylation to exert anti-inflammatory effects. mdpi.com
Xanthotoxol (Psoralen Derivative)RAW264.7 MacrophagesNF-κB/MAPKSuppressed LPS-stimulated phosphorylation of IκBα, p38, and JNK; inhibited nuclear translocation of p65. frontiersin.orgmdpi.com

Suppression of the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govnih.gov Its aberrant activation is a frequent event in many human cancers, making it a prime target for the development of novel anticancer agents. nih.govmdpi.com The kinase Akt, a key component of this cascade, promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins.

Specific derivatives containing the 1,2,3-triazole structure have been investigated for their ability to interfere with this pro-survival pathway. A notable example is the oleanolic acid derivative N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c). mdpi.com Studies on human breast cancer cell lines demonstrated that this compound induces apoptosis. Further investigation into its mechanism of action revealed that ZQL-4c effectively suppresses the Notch-Akt signaling pathway, contributing to its anticancer effects. mdpi.com

Derivative NameCell LinesSignaling PathwayKey Mechanistic Findings
N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c)MCF-7, MDA-MB-231, SK-BR-3 (Human Breast Cancer)Notch-AktInduces apoptosis by suppressing the Notch-Akt signaling pathway. mdpi.com
HydroxytyrosolJurkat (T-cell leukemia)PI3K/AktSignificantly decreased the activity of the PI3K/Akt pathway, preventing Akt phosphorylation.

Applications in Advanced Materials Science and Chemical Biology Utilizing the 4 1h 1,2,3 Triazol 1 Yl Methoxy Phenol Scaffold

Functional Materials: Luminescent, Magnetic, and Polymeric Applications

The integration of the 1,2,3-triazole-phenol scaffold into functional materials is an expanding area of research, with notable progress in luminescent materials and polymers.

Luminescent Materials: The inherent electronic properties of the 1,2,3-triazole ring, combined with various aromatic systems, make it a key component in the design of novel luminophores. nih.govnih.gov Derivatives of 1,2,4-triazole (B32235) have demonstrated significant emission properties, and similar principles apply to 1,2,3-triazole systems. nih.govnih.govresearchgate.net The presence of a phenol (B47542) group can further modulate the photophysical properties through intramolecular charge transfer and hydrogen bonding. Research on 4,5-bis(arylethynyl)-1,2,3-triazoles has shown that the fluorescence properties can be finely tuned by altering the substituents on the aryl rings, leading to compounds with large Stokes shifts exceeding 150 nm. nih.gov While specific studies on the luminescence of 4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol are not extensively documented, the general class of triazole-based chromophores shows significant promise. For instance, certain push-pull 1,2,3-triazoles have been found to be fluorescent compounds with high Stokes shifts and promising quantum yields. nih.gov

Magnetic Materials: The application of this compound and its direct derivatives in the field of magnetic materials is a nascent area with limited specific research currently available. The primary focus of triazole-containing materials has been on their luminescent and polymeric properties.

Polymeric Applications: The 1,2,3-triazole linkage is exceptionally stable and is increasingly used to connect monomer units to create functional polymers. nih.gov The CuAAC reaction is a highly efficient method for polymer synthesis and functionalization. mdpi.com Polymers incorporating the 1,2,3-triazole scaffold are being explored for various applications due to their unique properties, such as high thermal stability and potential for creating ordered structures. mdpi.com For example, polymers containing hydroxyaromatic 1,2,3-triazole units have been investigated as anion sensors. nih.gov The synthesis of dense 1,2,3-triazole polymers that are soluble in common organic solvents has also been reported, opening up possibilities for new functional materials. mdpi.com While direct polymerization of this compound is not widely reported, the scaffold serves as a model for monomers that can be incorporated into polymeric chains for specialized applications, such as in the development of biobased polymers from derivatives of 4-vinyl guaiacol, a structurally related phenol. mdpi.com

Table 1: Examples of Functional Materials Based on Triazole-Phenol Scaffolds

Compound Class Application Key Findings
4,5-bis(arylethynyl)-1,2,3-triazoles Luminescent Labels Exhibit large Stokes shifts (>150 nm) and tunable fluorescence. nih.gov
Poly(2-(4-phenyl 1H-1,2,3-triazol-1-yl)phenol) derivatives Polymeric Anion Sensors Copolymers with styrene (B11656) retained and in some cases enhanced the anion sensing capabilities of the monomeric unit. nih.gov
1,2,3-Triazole-containing polymers General Functional Polymers The triazole linkage provides high stability and functionality, with applications in various advanced materials. mdpi.comnih.gov

Biosensors and Chemical Probes Development

The this compound scaffold is particularly well-suited for the development of biosensors and chemical probes due to the combined functionalities of the triazole and phenol groups. researchgate.net These moieties can act as effective binding sites for various analytes, including ions.

Derivatives of this scaffold have been investigated as fluorescent chemosensors. The 1,2,3-triazole ring can act as a C-H hydrogen bond donor for anion recognition, while the phenolic hydroxyl group can also participate in binding. nih.gov For instance, a sensor based on a 2-(4-phenyl 1H-1,2,3-triazol-1-yl)phenol structure demonstrated a "turn-on" fluorescent response in the presence of fluoride (B91410), acetate, and dihydrogen phosphate (B84403) anions. nih.gov Similarly, other studies have shown that triazole-based sensors can be highly selective for specific ions, such as cyanide, by leveraging changes in fluorescence upon binding. scispace.comresearchgate.net The development of biosensors for the detection of phenolic compounds, in general, is a well-established field, often utilizing enzymes immobilized on various matrices. ssrn.com The triazole-phenol scaffold offers a synthetic alternative for the direct detection of analytes.

Table 2: Triazole-Phenol Based Sensors and Probes

Sensor/Probe Structure Analyte Detected Detection Principle
2-(4-phenyl 1H-1,2,3-triazol-1-yl)phenol Fluoride, Acetate, Dihydrogen Phosphate "Turn-on" fluorescence. nih.gov
4-(1H-benzimidazol-2-yl)-2-methoxy-phenol Cyanide (CN⁻) High sensitivity and rapid fluorescent response. scispace.comresearchgate.net
Polyazulene-tetrazole modified electrodes Heavy Metal Ions Electrochemical detection. mdpi.com

Catalysis: Role as Ligands or Organocatalysts in Organic Transformations

The nitrogen atoms of the 1,2,3-triazole ring make it an excellent ligand for coordinating with metal centers, leading to applications in catalysis. nih.gov While the specific use of this compound as a ligand is not extensively detailed, the broader class of 4-phenyl-1,2,3-triazoles has been successfully employed in the synthesis of cationic cyclometalated iridium(III) complexes, which have applications in luminescent materials and potentially in photocatalysis. nih.gov

In the realm of organocatalysis, triazole derivatives have also shown promise. For example, amphiphilic fluorescein (B123965) triazoles have been synthesized and demonstrated to act as effective photocatalysts in water. researchgate.net The synthesis of 1,2,3-triazole scaffolds can be achieved using heterogeneous multifunctional copper photocatalysts, which highlights the synergy between triazole chemistry and catalytic processes. rsc.org The development of (1-(4-methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol as a ligand has been shown to accelerate copper-catalyzed azide-alkyne cycloaddition reactions, indicating the potential for the methoxy-phenyl-triazole motif to play a direct role in catalysis. fao.org

Bio-conjugation and Imaging Applications

The formation of the 1,2,3-triazole ring via CuAAC is a cornerstone of bioconjugation, allowing for the stable and specific linking of molecules in complex biological environments. nih.govresearchgate.net This "click" reaction is bioorthogonal, meaning it does not interfere with native biological processes. nih.govnih.gov The this compound scaffold can be readily synthesized through this method, enabling its incorporation into larger biomolecules or imaging agents.

The triazole moiety serves as a robust linker in peptide and protein chemistry, sometimes acting as an isostere for the amide bond, which can enhance the bioavailability of peptide-based drugs by making them resistant to proteases. mdpi.com In the context of bio-imaging, triazole-containing compounds are frequently used as fluorescent probes. rsc.org For example, coumarin-cyclooctyne fused probes generate fluorescence upon triazole formation, allowing for the imaging of azido-glycoconjugates in living cells with minimal background signal. rsc.org The low cytotoxicity of many 4,5-bis(arylethynyl)-1,2,3-triazoles makes them promising fluorescent tags for labeling and tracking biomolecules in live cells. nih.gov The development of fluorescent probes for imaging bioactive species within specific cellular organelles is a rapidly advancing field where triazole-based structures could play a significant role. rsc.org

Future Perspectives and Emerging Research Directions for 4 1h 1,2,3 Triazol 1 Yl Methoxy Phenol

Rational Design of Next-Generation Analogues for Enhanced Performance

The core structure of 4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol serves as a versatile scaffold for the rational design of next-generation analogues with improved efficacy, selectivity, and pharmacokinetic properties. By systematically modifying the chemical architecture, researchers can fine-tune its interaction with biological targets. Computational structure-based methods are instrumental in this process, allowing for the design of more potent ligands. nih.gov

One key area of focus is the exploration of structure-activity relationships (SAR). Studies on related 4-aryl-1,2,3-triazoles have indicated that the nature and position of substituents on the aromatic rings significantly influence biological activity. researchgate.net For instance, the introduction of electron-withdrawing groups can enhance inhibitory potency against specific enzymes. researchgate.net Molecular docking studies can further elucidate the binding modes of these analogues, providing insights into key interactions that can be optimized. researchgate.net

The development of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives as potent steroid sulfatase (STS) inhibitors exemplifies the power of rational design. nih.gov By appending various substituents at the meta position of the outer phenyl ring, researchers were able to significantly improve the inhibitory potency of the parent compound. nih.gov This approach of targeted modification based on a deep understanding of the target's active site is a cornerstone of modern drug design.

Modification Strategy Rationale Potential Enhancement
Substitution on the phenol (B47542) ringTo modulate electronic properties and hydrogen bonding capacity.Improved target binding affinity and selectivity.
Alteration of the triazole linkageTo optimize spatial orientation and metabolic stability.Enhanced pharmacokinetic profile and reduced off-target effects.
Introduction of diverse functional groupsTo explore new interactions with the biological target.Increased potency and novel mechanisms of action.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the exploration of this compound and its analogues is no exception. These advanced computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. astrazeneca.com

Machine learning models, such as graph neural networks and transfer learning, can predict the physicochemical properties and biological activities of large numbers of molecules with remarkable accuracy. astrazeneca.com This enables the in silico screening of virtual libraries of this compound analogues, prioritizing the synthesis and testing of compounds with the highest probability of success. nih.gov This data-driven approach significantly accelerates the discovery process and reduces the reliance on costly and time-consuming experimental screening. astrazeneca.com

Furthermore, ML algorithms can be trained to recognize the structural features that differentiate active from inactive compounds, thereby guiding the rational design of more potent analogues. researchgate.net By learning from existing experimental data, these models can compensate for gaps in theoretical knowledge and improve the predictive performance of techniques like ensemble docking. nih.gov The use of machine learning not only enhances the efficiency of compound discovery but also provides a deeper understanding of the underlying structure-activity relationships. researchgate.net

AI/ML Application Description Impact on Discovery
Predictive ModelingTraining algorithms to predict the biological activity and properties of novel compounds. elifesciences.orgAccelerated identification of promising drug candidates.
Virtual ScreeningIn silico screening of large compound libraries to identify potential hits.Increased efficiency and reduced cost of initial screening.
SAR AnalysisIdentifying key structural features that contribute to biological activity. researchgate.netGuided rational design of more potent and selective analogues.
De Novo DesignGenerating novel molecular structures with desired properties.Exploration of novel chemical space and discovery of innovative drug candidates.

Exploration of Novel Biological Targets and Therapeutic Modalities

The 1,2,3-triazole moiety is a well-established pharmacophore present in a wide range of biologically active compounds, exhibiting antimicrobial, antiviral, and anticancer properties. tandfonline.comnih.gov This inherent versatility suggests that this compound and its derivatives may have therapeutic applications beyond their initially identified activities.

Future research will likely focus on screening this compound and its analogues against a diverse panel of biological targets to uncover new therapeutic opportunities. The structural similarities of 1,2,3-triazole derivatives to other bioactive molecules make them attractive candidates for targeting a wide array of enzymes and receptors. nih.gov For example, triazole-containing compounds have shown promise as inhibitors of enzymes involved in cancer progression and as agents for treating neurological disorders. chemijournal.comchemijournal.com

Moreover, the exploration of novel therapeutic modalities, such as targeted drug delivery and combination therapies, could further enhance the therapeutic potential of this compound. The triazole core can serve as a stable linker to attach targeting ligands or to conjugate with other therapeutic agents, leading to the development of highly specific and effective treatments. The discovery of novel 1,2,3-triazole hybrids as vasorelaxant agents highlights the potential for this class of compounds to address a wide range of medical needs. nih.gov

Potential Therapeutic Area Rationale for Exploration Supporting Evidence
Oncology1,2,3-triazole derivatives have demonstrated anticancer activity through various mechanisms. tandfonline.comnih.govInhibition of tumor growth-promoting enzymes. chemijournal.com
Infectious DiseasesThe triazole scaffold is a key component of many antifungal and antiviral drugs. chemijournal.comDisruption of essential pathways in fungal and viral pathogens.
Neurological DisordersTriazole-based compounds are being investigated for the treatment of Alzheimer's and Parkinson's diseases. chemijournal.comModulation of neurological targets.
Inflammatory DiseasesCertain 1,2,4-triazole (B32235) derivatives have shown potent anti-inflammatory activity. mdpi.comInhibition of pro-inflammatory mediators. mdpi.com

Sustainable Synthesis and Industrial Scale-Up Considerations

As promising drug candidates like this compound move towards clinical development, the focus shifts to developing sustainable and scalable synthetic routes. Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and reduce costs. nih.gov

For the synthesis of 1,2,3-triazoles, significant efforts are being made to replace traditional methods with more environmentally friendly alternatives. rsc.org This includes the use of greener solvents, such as water or biodegradable options like Cyrene™, and the development of catalyst systems that are more efficient and less toxic. bohrium.comunimi.it The use of Cyrene™, for instance, allows for product isolation through simple precipitation, eliminating the need for organic solvent extractions and chromatography. unimi.itnih.gov Microwave-assisted synthesis is another approach that can reduce reaction times and energy consumption. broadinstitute.org

The industrial scale-up of the synthesis of this compound will require careful optimization of reaction conditions to ensure high yields, purity, and cost-effectiveness. broadinstitute.org This includes optimizing solvent choice, catalyst loading, and reaction time. broadinstitute.org The development of one-pot, multi-component reactions is also a promising strategy for streamlining the synthesis and reducing waste. researchgate.net By embracing sustainable synthesis and efficient scale-up processes, the potential of this compound as a therapeutic agent can be realized in an economically and environmentally responsible manner.

Sustainable Approach Description Benefits
Green SolventsUtilizing environmentally benign solvents like water or biodegradable alternatives. rsc.orgunimi.itReduced environmental pollution and toxicity.
Alternative Energy SourcesEmploying microwave irradiation or mechanochemistry to drive reactions. nih.govReduced energy consumption and reaction times.
Catalytic EfficiencyDeveloping highly active and recyclable catalysts.Minimized waste and improved process economy.
Process IntensificationDesigning one-pot or continuous flow reactions.Increased efficiency, safety, and scalability.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Key steps include:

  • Using terminal alkynes and azides as precursors under ambient or mild thermal conditions.
  • Employing Cu(I) catalysts (e.g., CuBr or CuSO₄ with sodium ascorbate) to ensure regioselective 1,4-triazole formation.
  • Purification via automated flash chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate the product .
    • Optimization Tips : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity and catalyst loading to improve yields, which typically range from 34% to 97% depending on steric and electronic factors .

Q. How can researchers characterize the structural integrity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the triazole moiety (δ ~7.5–8.5 ppm for triazole protons) and phenol group (δ ~5–6 ppm for -OH).
  • X-ray Crystallography : Use SHELXL for refinement of crystallographic data. The triazole ring and methoxy-phenol linkage exhibit planar geometry with bond lengths consistent with aromatic systems (C–N: ~1.32 Å; C–O: ~1.36 Å) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., [M+H]⁺ expected at m/z ~247.1).

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Safety Measures :

  • Storage : Maintain at 2–8°C in airtight containers, away from incompatible substances (e.g., strong oxidizers).
  • PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
  • Spill Management : Neutralize leaks with inert absorbents (e.g., vermiculite) and dispose of waste via incineration with combustible solvents .

Advanced Research Questions

Q. How do solvent effects influence the physicochemical properties of this compound, and how can these be modeled computationally?

  • Methodological Answer :

  • Solvent Polarity : Use polarizable continuum models (PCM) in DFT calculations (e.g., CAM-B3LYP/6-311+G(d)) to predict solvent-dependent hyperpolarizability and dipole moments.
  • Nonlinear Optical (NLO) Properties : The triazole-phenol system exhibits enhanced NLO responses in polar solvents (ε > 20) due to charge-transfer interactions .
  • Validation : Compare computational results with experimental UV-Vis and hyper-Rayleigh scattering data.

Q. What strategies enhance the bioactivity of triazole-phenol derivatives, and how can researchers mitigate toxicity risks?

  • Bioisosteric Replacement : Replace the phenol -OH group with bioisosteres (e.g., methyltriazole or fluorinated groups) to improve metabolic stability while retaining anti-inflammatory or antimicrobial activity .
  • Toxicity Screening : Conduct acute/subacute toxicity assays in rodent models. Monitor hepatotoxicity via ALT/AST enzyme levels, as triazole derivatives may induce liver stress at high doses .

Q. How should researchers resolve contradictions in bioactivity data across studies involving triazole-phenol analogs?

  • Case Study : If one study reports potent anti-inflammatory activity (e.g., COX-2 inhibition) while another shows no effect:

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (pH 7.4, 37°C).
  • Structural Variants : Test analogs with substituents at the triazole 4-position or phenol para-site to identify critical pharmacophores .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., PqsR inverse agonism in Pseudomonas aeruginosa biofilms) .

Q. What are the best practices for assessing the stability of this compound under varying experimental conditions?

  • Accelerated Degradation Studies :

  • Thermal Stability : Heat samples to 40–60°C and monitor decomposition via HPLC (e.g., phenol oxidation products).
  • pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS.
  • Light Sensitivity : Expose to UV (254 nm) and track photodegradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.